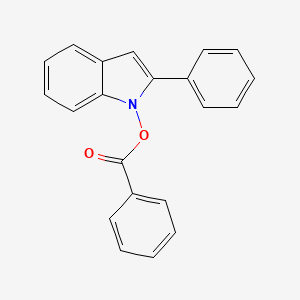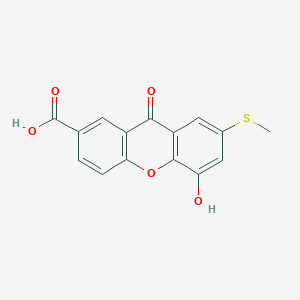
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene is a synthetic organic compound characterized by its unique structure, which includes a butan-2-ylidene group attached to a tetrachlorocyclopenta-1,3-diene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene typically involves the reaction of tetrachlorocyclopentadiene with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the butan-2-ylidene group. The reaction is conducted at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or nickel complexes, can further enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or thiol compounds in a polar solvent like ethanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butan-2-ylidene benzohydrazides: These compounds share the butan-2-ylidene group but differ in their core structure, which includes a benzohydrazide moiety.
2-(Butan-2-ylidene)hydrazinecarboxamide: Similar in having the butan-2-ylidene group but with a hydrazinecarboxamide core.
1-(2-Butanylidene)-2-(2,4-dinitrophenyl)hydrazine: Contains the butan-2-ylidene group attached to a dinitrophenyl hydrazine core.
Uniqueness
5-(Butan-2-ylidene)-1,2,3,4-tetrachlorocyclopenta-1,3-diene is unique due to its tetrachlorocyclopenta-1,3-diene ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other butan-2-ylidene compounds and contributes to its specific applications and effects .
Eigenschaften
CAS-Nummer |
54624-23-6 |
|---|---|
Molekularformel |
C9H8Cl4 |
Molekulargewicht |
258.0 g/mol |
IUPAC-Name |
5-butan-2-ylidene-1,2,3,4-tetrachlorocyclopenta-1,3-diene |
InChI |
InChI=1S/C9H8Cl4/c1-3-4(2)5-6(10)8(12)9(13)7(5)11/h3H2,1-2H3 |
InChI-Schlüssel |
DWOAQDIGGQNIPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


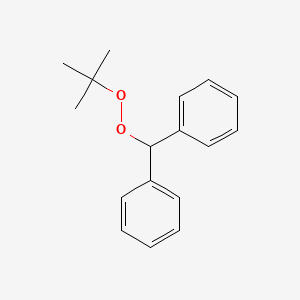
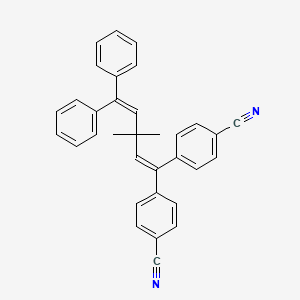

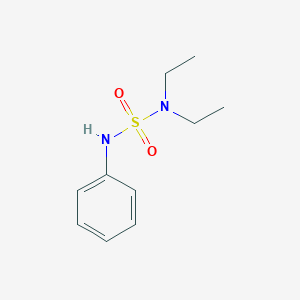


![2-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]benzoic acid](/img/structure/B14627837.png)
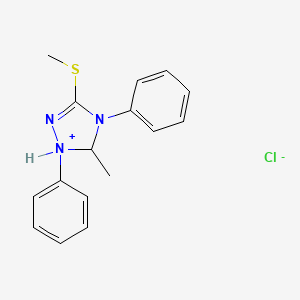
![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)


